molecular formula C20H20ClN3O3 B2684827 N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 864841-86-1

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2684827
CAS No.: 864841-86-1
M. Wt: 385.85
InChI Key: UTUASCHKZPMESG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic tetrahydropyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their potential as potent inhibitors of oncogenic kinases. Recent scientific investigations into structurally similar pyrimidinone derivatives have demonstrated strong inhibitory activity against PIM-1 kinase, a serine/threonine kinase that plays a crucial role in controlling cell proliferation and apoptosis . The overexpression of PIM-1 is associated with several haematological and solid malignancies, making it a compelling target for anticancer drug discovery . Compounds featuring the 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide scaffold are designed to interact with the kinase's ATP-binding domain. Research on analogs suggests this class of molecules can induce cell cycle arrest at the G2/M phase and promote mixed late apoptosis and necrosis in cancer cell lines, indicating a promising mechanism for antiproliferative effects . Furthermore, these compounds have shown broad in vitro antiproliferative activity against various cancer cell lines, with a relatively high selectivity index that suggests minimal cytotoxicity to normal cells . Beyond oncology, related dihydropyrimidinone structures are also explored for other bioactivities, underscoring the versatility of this chemical scaffold in pharmaceutical research . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-27-16-9-7-13(8-10-16)18-17(12(2)22-20(26)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUASCHKZPMESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 864841-86-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a tetrahydropyrimidine core with various substituents, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C20H20ClN3O3
  • Molecular Weight : 385.85 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing a pyrimidine nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains and fungi. The specific compound under discussion has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli66 µM (S. aureus)
Other Pyrimidine DerivativeC. albicansHigher than standard drugs

Studies have demonstrated that the presence of halogen and ethoxy substituents enhances the antibacterial activity of pyrimidine derivatives. For example, compounds with similar structures have been reported to possess higher antibacterial activity than standard antibiotics such as ciprofloxacin and penicillin .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including interference with DNA synthesis and induction of apoptosis.

Case Study: Anticancer Screening

In a study where various pyrimidine derivatives were screened for cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated notable activity with an IC50 value indicating effective inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Ethoxy Substituent : Contributes to increased solubility and potential interactions with biological targets.
  • Tetrahydropyrimidine Core : Essential for the biological activity observed in related compounds.

Table 2: Summary of Structural Features and Biological Activities

Structural FeatureEffect on Activity
Chlorophenyl GroupIncreased antibacterial activity
Ethoxy GroupImproved solubility and bioavailability
Tetrahydropyrimidine CoreCritical for cytotoxic effects

Additional Pharmacological Activities

Beyond antimicrobial and anticancer effects, pyrimidine derivatives have been reported to exhibit a range of pharmacological activities including:

  • Antiviral Activity : Some studies suggest efficacy against viruses such as HIV.
  • Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.

Scientific Research Applications

Antiinflammatory Activity

Dihydropyrimidines have been investigated for their anti-inflammatory properties. For instance, compounds similar to N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated effectiveness in reducing inflammation in animal models. Studies indicate that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity, making these compounds potential candidates for developing new anti-inflammatory drugs .

Antihypertensive Effects

Research has shown that certain dihydropyrimidines exhibit antihypertensive properties. In studies where various derivatives were synthesized and tested, compounds with para-substituted phenyl groups were found to be particularly effective in lowering blood pressure. The structure-activity relationship (SAR) indicates that electron-donating groups enhance this activity .

Anticonvulsant Properties

The anticonvulsant activity of dihydropyrimidines has also been explored extensively. Compounds similar to this compound have been evaluated using the maximal electroshock seizure (MES) method in animal models. Results suggest that specific structural modifications can significantly increase anticonvulsant efficacy .

Synthesis and Green Chemistry Approaches

The synthesis of this compound has been approached through various methods that align with green chemistry principles. Techniques such as microwave-assisted synthesis and mechanochemical methods have been reported to yield high purity and efficiency while minimizing environmental impact .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
AntiinflammatoryKumar et al., 2004Compounds showed significant reduction in edema compared to diclofenac sodium .
AntihypertensiveAlam et al., 2010Certain derivatives exhibited superior blood pressure-lowering effects compared to nifedipine .
AnticonvulsantKhanage et al., 2010Several compounds demonstrated potent anticonvulsant activity in MES tests .

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Key Structural Variations Among Analogues

Compound Name / ID Substituent at N-Amide Substituent at Pyrimidine C4 Additional Features
Target Compound 3-Chlorophenyl 4-Ethoxyphenyl 2-Oxo, 6-methyl
4-Chloro-2,5-dimethoxyphenyl 4-Ethoxyphenyl 2-Oxo, 6-methyl
2-Chloro-4-(trifluoromethyl)phenyl Substituted phenyl 2-Thioxo, 6-methyl
4-Ethoxyphenyl 3-Chlorophenyl 2-Oxo, 6-methyl
4-Methoxyphenyl 4-Methylphenyl 2-Oxo, 6-methyl
3,5-Dimethylphenyl 4-(Dimethylamino)phenyl 2-Oxo, 6-methyl
Key Observations:

Thioxo substitution () replaces the 2-oxo group, altering hydrogen-bonding capacity and electron distribution, which could modulate antimicrobial activity .

Positional Isomerism :

  • describes a positional isomer where the 3-chlorophenyl and 4-ethoxyphenyl groups are swapped. This inversion could disrupt π-π stacking or hydrogen-bonding patterns critical for receptor interactions .

Physicochemical Properties:

  • Lipophilicity: The 3-chlorophenyl and ethoxyphenyl groups increase logP compared to methoxy or dimethylamino analogues (), favoring blood-brain barrier penetration but complicating aqueous solubility .
  • Crystallinity: Analogues with ethoxyphenyl groups () form monohydrate crystals stabilized by O–H···O and N–H···O hydrogen bonds, suggesting similar stability for the target compound .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., methyl singlet at δ ~2.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₂ClN₃O₃: 424.1 g/mol) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced Question: How to address contradictory bioactivity data in enzyme inhibition studies?

Methodological Answer :
Contradictions in IC₅₀ values (e.g., thymidine phosphorylase inhibition) may arise from assay conditions.

  • Experimental design :
    • Buffer pH : Test across pH 6.5–7.5 to assess protonation effects on binding .
    • Positive controls : Use known inhibitors (e.g., tipiracil) for baseline comparison.
    • Docking studies : Validate interactions with catalytic residues (e.g., Arg202, Asp204 in human thymidine phosphorylase) using AutoDock Vina .
      Data Table :
Assay pHIC₅₀ (μM)Binding Affinity (kcal/mol)
6.512.3-8.2
7.08.7-9.1
7.515.6-7.8

Basic Question: What solvents are optimal for recrystallization to enhance purity?

Q. Methodological Answer :

  • Solvent pairs : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) yield needle-like crystals suitable for SCXRD .
  • Temperature gradient : Slow cooling from 60°C to 4°C reduces amorphous byproducts .

Advanced Question: How to analyze regioselectivity challenges in substituent introduction?

Methodological Answer :
Regioselectivity in the tetrahydropyrimidine ring (e.g., ethoxyphenyl vs. chlorophenyl orientation) is influenced by steric and electronic factors.

  • DFT calculations : Use Gaussian09 to model transition states and identify favored pathways (e.g., ΔG‡ < 20 kcal/mol for para-substitution) .
  • Experimental validation : Compare ¹H NOESY spectra to confirm spatial proximity of substituents .

Basic Question: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (no acute toxicity reported in vitro) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade chloro groups .

Advanced Question: How to resolve discrepancies in biological activity across cell lines?

Methodological Answer :
Variability in cytotoxicity (e.g., IC₅₀ ranging from 10–50 μM) may stem from membrane permeability or efflux pumps.

  • Permeability assay : Use Caco-2 monolayers to measure Papp (apparent permeability coefficient) .
  • Efflux inhibition : Co-treat with verapamil (P-gp inhibitor) to assess pump-mediated resistance .

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